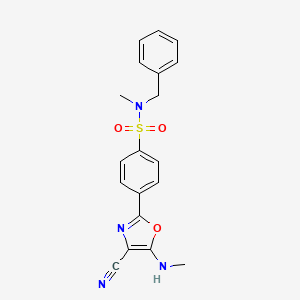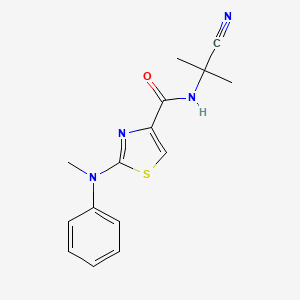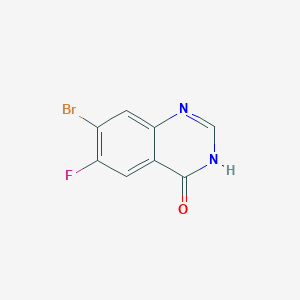![molecular formula C23H18FN7O2 B2474574 N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide CAS No. 1007084-87-8](/img/structure/B2474574.png)
N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C23H18FN7O2 and its molecular weight is 443.442. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Radioligand Development for PET Imaging
This compound has been studied for its potential as a radioligand in positron emission tomography (PET) imaging. Specifically, its derivatives have shown high affinity and selectivity for peripheral benzodiazepine receptors (PBRs), suggesting utility in neurodegenerative disorder studies. For example, fluoroethoxy and fluoropropoxy substituted derivatives demonstrated high in vitro affinity for PBRs, making them candidates for evaluating PBR expression in neurodegenerative disorders through PET imaging (Fookes et al., 2008). Similarly, the synthesis of [18F]DPA-714, a derivative with a fluorine atom allowing for fluorine-18 labeling, was optimized for in vivo imaging using PET, indicating its potential in studying conditions like neuroinflammation (Dollé et al., 2008).
Neuroinflammation Studies
Novel pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their ability to bind the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. These compounds, including fluoroalkyl- and fluoroalkynyl- analogues, displayed subnanomolar affinity for TSPO, comparable to known ligands. Their biodistribution and in vivo PET imaging studies in rodent models confirmed their potential as PET radiotracers for neuroinflammation (Damont et al., 2015).
Cancer Imaging
Another area of application is in cancer imaging, where derivatives of this compound have been investigated for their ability to image TSPO-expressing cancers. The development of a novel TSPO PET ligand for cancer imaging was achieved by enhancing the affinity of pyrazolopyrimidine-based TSPO ligands. This advancement led to improved probes for molecular imaging of cancers expressing TSPO, highlighting the utility of these derivatives in oncology (Tang et al., 2013).
Anti-Cancer Activity
Moreover, novel fluoro substituted benzo[b]pyran derivatives have been synthesized and tested for their anticancer activity against various human cancer cell lines, demonstrating the potential of fluorinated compounds in cancer therapy (Hammam et al., 2005).
Mecanismo De Acción
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.
Mode of Action
It’s worth noting that similar compounds have been found to inhibit certain kinase activities . This suggests that the compound might interact with its targets by inhibiting their activity, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound might affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.
Pharmacokinetics
It’s worth noting that all the potent compounds from a similar series have a clogp value less than 4 and molecular weight less than 400 . This suggests that the compound might maintain drug-likeness during lead optimization, which could impact its bioavailability.
Result of Action
Similar compounds have been found to reduce clonogenicity, arrest the cell cycle at the g2/m phase, and induce caspase-mediated apoptotic cell death . This suggests that the compound might have similar effects on cells.
Action Environment
It’s worth noting that the emergence of multi-drug-resistant strains of certain pathogens due to improper use of both traditional first-line and second-line drugs is a serious challenge in the treatment of certain diseases . This suggests that the compound’s action, efficacy, and stability might be influenced by factors such as drug resistance and improper drug use.
Propiedades
IUPAC Name |
N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN7O2/c1-15-11-20(28-21(32)13-33-18-5-3-2-4-6-18)31(29-15)23-19-12-27-30(22(19)25-14-26-23)17-9-7-16(24)8-10-17/h2-12,14H,13H2,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQMGYKQGJTSMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(2,6-dimethylmorpholino)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2474498.png)

![2-ethoxy-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2474500.png)

![ethyl 4-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2474505.png)
![4-Chlorobenzyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide](/img/structure/B2474506.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-[3-(difluoromethyl)-1-methylpyrazol-4-yl]methanone](/img/structure/B2474510.png)


![2-Chloro-N-[[1,3-dimethyl-5-(4-methyl-1,4-diazepan-1-yl)pyrazol-4-yl]methyl]propanamide](/img/structure/B2474514.png)